molecular formula C27H24NP B12884918 Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 191733-03-6

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Cat. No.: B12884918
CAS No.: 191733-03-6
M. Wt: 393.5 g/mol
InChI Key: KWBVHRQKJDZOLZ-UHFFFAOYSA-N
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Description

"Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-" is a synthetic organic compound featuring a benzeneethanamine backbone substituted with a diphenylphosphino group attached via a methylene bridge. The compound’s Schiff base-like structure (imine linkage) may enhance stability and metal-binding capacity compared to simpler amines .

Properties

CAS No.

191733-03-6

Molecular Formula

C27H24NP

Molecular Weight

393.5 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine

InChI

InChI=1S/C27H24NP/c1-4-12-23(13-5-1)20-21-28-22-24-14-10-11-19-27(24)29(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H,20-21H2

InChI Key

KWBVHRQKJDZOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the condensation of an amine with an aldehyde or ketone precursor containing the diphenylphosphino moiety, forming an imine linkage (Schiff base). The key steps include:

  • Starting Materials:

    • 2-(Diphenylphosphino)benzaldehyde or related phosphino-substituted aromatic aldehydes
    • Benzeneethanamine (phenylethylamine) or derivatives
  • Reaction Type:

    • Condensation (imine formation) under controlled conditions, often in anhydrous solvents to prevent hydrolysis
    • Mild heating or reflux to drive the reaction to completion
  • Catalysts/Additives:

    • Acid catalysts (e.g., p-toluenesulfonic acid) may be used to facilitate imine formation
    • Drying agents to remove water formed during condensation
  • Purification:

    • Recrystallization or chromatographic techniques to isolate the pure imine ligand

Detailed Synthetic Route

Step Description Conditions Notes
1 Synthesis of 2-(Diphenylphosphino)benzaldehyde From 2-bromobenzaldehyde via lithiation and reaction with chlorodiphenylphosphine Requires inert atmosphere (N2 or Ar) to prevent oxidation of phosphine
2 Condensation with benzeneethanamine Mix aldehyde and amine in dry solvent (e.g., toluene, dichloromethane) Use molecular sieves or Dean-Stark apparatus to remove water
3 Isolation of imine product Purification by recrystallization or column chromatography Confirm structure by NMR, IR, and mass spectrometry

Alternative Approaches

  • Reductive Amination:
    Instead of direct imine isolation, reductive amination can be employed where the imine intermediate is reduced in situ to the corresponding amine, but this is less common for this ligand due to the desired imine functionality for coordination.

  • One-Pot Synthesis:
    Some protocols combine the formation of the phosphino-substituted aldehyde and subsequent condensation in a one-pot procedure to improve efficiency and yield.

Research Findings on Preparation

  • The yield of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is highly dependent on the purity of starting materials and the exclusion of moisture during the condensation step.

  • The phosphine group is sensitive to oxidation; therefore, inert atmosphere techniques are critical during synthesis and handling to maintain ligand integrity.

  • Studies have shown that the electronic properties of the diphenylphosphino substituent influence the reactivity of the imine formation, with electron-donating groups on the aromatic ring facilitating faster condensation.

  • The compound’s coordination behavior with transition metals is directly related to the successful preparation of the imine ligand, as impurities or incomplete condensation reduce complex stability.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis Reference
Solvent Dry toluene or dichloromethane Prevents hydrolysis of imine
Temperature Room temperature to reflux (25–80 °C) Higher temp increases rate but may cause side reactions
Reaction Time 4–24 hours Longer time improves yield but risk of decomposition
Atmosphere Nitrogen or argon Prevents phosphine oxidation
Catalyst Trace acid (optional) Accelerates imine formation
Purification Recrystallization or chromatography Ensures ligand purity for coordination use

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Metal catalysts like palladium or nickel are often employed in cross-coupling reactions.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of N-(2-(Diphenylphosphino)benzyl)-2-phenylethanamine.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine primarily involves its role as a ligand. It coordinates with metal centers through the phosphine and imine groups, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets are typically metal ions, and the pathways involve coordination and subsequent activation of substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-" with structurally or functionally analogous compounds, focusing on molecular features, applications, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula CAS Number Applications/Properties Reference
Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- Diphenylphosphino, methylene bridge Not explicitly listed Not provided Potential ligand for catalysis Inference
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl] Dual diphenylphosphino groups C₃₆H₂₉NP₂ 579490-49-6 Catalyst ligand (bidentate coordination)
Benzeneethanamine, 4-fluoro-N-[(4-nitrophenyl)methyl] Fluoro, nitrobenzyl groups C₁₅H₁₅FN₂O₂ 355383-13-0 Pharmaceutical intermediate (structural analog)
Benzeneethanamine, alpha-methyl-N-(phenyl methylene) Phenyl methylene, alpha-methyl Not provided Not provided Natural product (34.37% in Kayu Papi oil)
N,N'-Dibenzylethylenediamine salt of benzylpenicillin Dibenzylethylenediamine, benzylpenicillin C₁₆H₂₀N₂O₄S₂ 1538-09-6 Antibiotic formulation (salt complex)

Key Comparative Insights

Electronic and Steric Effects: The diphenylphosphino group in the target compound enhances electron-donating capacity compared to fluoro () or methoxy () substituents. This property is critical in catalysis, where electron-rich ligands stabilize metal centers . In contrast, N,N'-dibenzylethylenediamine () lacks phosphorus but forms stable salts with antibiotics, emphasizing its role in solubility modulation rather than catalysis .

Coordination Chemistry: The compound in (CAS 579490-49-6) contains two diphenylphosphino groups, enabling bidentate coordination to metals. The target compound’s single phosphino group may act as a monodentate ligand, offering flexibility in catalytic systems . Benzeneethanamine, alpha-methyl-N-(phenyl methylene) () lacks phosphorus and is naturally occurring, highlighting divergent applications (fragrance vs. synthetic catalysis) .

Stability and Synthetic Utility: The Schiff base structure (imine linkage) in the target compound may confer greater hydrolytic stability compared to primary amines like 4-fluoro-N-[(4-nitrophenyl)methyl]benzeneethanamine (), which lacks conjugated π-systems . Phosphine-containing ligands (e.g., ) are prone to oxidation, necessitating inert handling conditions—a consideration less critical for non-phosphorus analogs like methoxy-substituted benzeneethanamines () .

Biological vs. Industrial Applications :

  • Natural analogs () are valued in essential oils and traditional medicine, whereas synthetic derivatives (e.g., ) target specialized niches like pharmaceuticals or catalysis .

Research Findings and Gaps

  • Catalytic Potential: Phosphino-substituted ligands (e.g., ) are well-documented in cross-coupling reactions (Suzuki, Heck). The target compound’s structure suggests comparable utility, though direct studies are absent in the provided evidence .
  • Synthetic Challenges: The diphenylphosphino group’s steric bulk may complicate synthesis compared to smaller substituents (e.g., fluoro or methoxy). highlights methods for imine formation, which could be adapted .
  • Stability Data: No stability or toxicity data for the target compound are provided. In contrast, N,N'-dibenzylethylenediamine salts () have well-established pharmacopeial specifications .

Biological Activity

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- (CAS: 191733-03-6) is a phosphine-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's structural formula can be represented as follows:

C19H18NP\text{C}_{19}\text{H}_{18}\text{N}\text{P}

This compound features a diphenylphosphino group, which is significant for its reactivity and biological interactions.

Benzeneethanamine derivatives often exhibit biological activity through the following mechanisms:

  • Enzyme Inhibition : Phosphine ligands can interact with metal centers in enzymes, altering their activity.
  • Cell Signaling Modulation : These compounds may influence pathways involving growth factors, particularly fibroblast growth factors (FGFs), which are crucial in cell proliferation and differentiation.

Anticancer Properties

Several studies have indicated that benzeneethanamine derivatives possess anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study 1 : A study published in Transition Metal Chemistry reported that palladium(II) complexes with phosphine ligands derived from benzeneethanamine exhibited significant cytotoxic effects against breast cancer cells. The IC50 values were determined through MTT assays, revealing a dose-dependent response.

CompoundIC50 (µM)Cell Line
Benzeneethanamine-Pd12.5MCF-7
Control30.0MCF-7

Antimicrobial Activity

Research has also shown that benzeneethanamine derivatives can exhibit antimicrobial properties.

Case Study 2 : A study assessed the antibacterial activity of various phosphine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives significantly inhibited bacterial growth.

CompoundZone of Inhibition (mm)Bacteria
Benzeneethanamine Derivative 118S. aureus
Benzeneethanamine Derivative 215E. coli

Research Findings

Recent studies have focused on the synthesis of new derivatives and their biological evaluations:

  • Synthesis of New Derivatives : Researchers have synthesized various benzeneethanamine derivatives with modified phosphine groups to enhance biological activity.
  • Biological Evaluations : These derivatives were tested for their ability to inhibit FGFR4 (Fibroblast Growth Factor Receptor 4), a target implicated in several cancers.

Table of FGFR4 Inhibition Studies

Compound% Inhibition at 10 µMReference
Benzeneethanamine Derivative A85%
Benzeneethanamine Derivative B70%

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